- Preparation of amino acid amides as HIV protease inhibitors, World Intellectual Property Organization, , ,
Cas no 96783-68-5 (N-[3-(Aminomethyl)phenyl]acetamide)
![N-[3-(Aminomethyl)phenyl]acetamide structure](https://www.kuujia.com/scimg/cas/96783-68-5x500.png)
96783-68-5 structure
Product name:N-[3-(Aminomethyl)phenyl]acetamide
N-[3-(Aminomethyl)phenyl]acetamide Chemical and Physical Properties
Names and Identifiers
-
- 3-Acetamidobenzylamine
- Acetamide, N-[3-(aminomethyl)phenyl]-
- N-(3-(aminomethyl)phenyl)acetamide
- N-[3-(Aminomethyl)phenyl]acetamide
- JLFWORHZSACMOG-UHFFFAOYSA-N
- N-(3-AMINOMethylphenyl)ACETAMIDE
- 7206AJ
- SY025408
- AB0062621
- N-(3-aminomethyl-phenyl)-acetamide, AldrichCPR
- Q27454434
- acetamid
- N-[3-(Aminomethyl)phenyl]acetamide (ACI)
- 3-Acetylaminobenzylamine
- DA-00104
- Z239097364
- MS-1843
- DTXSID20375429
- EN300-39963
- MFCD05669728
- acetamide, N-[3-(aminomethyl)phenyl]-, hydrochloride
- 96783-68-5
- ALBB-021670
- n-(3-aminomethyl-phenyl)-acetamide
- AKOS000128274
- CS-B1322
- WDA78368
- SB76583
- SCHEMBL2545099
- 3-Acetylaminobenzylamine; N-(3-Aminomethylphenyl)acetamide
-
- MDL: MFCD05669728
- Inchi: 1S/C9H12N2O/c1-7(12)11-9-4-2-3-8(5-9)6-10/h2-5H,6,10H2,1H3,(H,11,12)
- InChI Key: JLFWORHZSACMOG-UHFFFAOYSA-N
- SMILES: O=C(C)NC1C=C(CN)C=CC=1
Computed Properties
- Exact Mass: 164.09500
- Monoisotopic Mass: 164.094963011g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 55.1
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.2±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 372.2±25.0 °C at 760 mmHg
- Flash Point: 178.9±23.2 °C
- PSA: 58.61000
- LogP: 2.45350
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
N-[3-(Aminomethyl)phenyl]acetamide Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
-
Warning Statement:
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-[3-(Aminomethyl)phenyl]acetamide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N-[3-(Aminomethyl)phenyl]acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D955727-250mg |
3-ACETAMIDOBENZYLAMINE |
96783-68-5 | 95% | 250mg |
$90 | 2024-06-07 | |
Chemenu | CM314141-10g |
N-(3-(aminomethyl)phenyl)acetamide |
96783-68-5 | 95% | 10g |
$799 | 2022-06-09 | |
abcr | AB334050-5 g |
N-(3-Aminomethylphenyl)acetamide; . |
96783-68-5 | 5g |
€748.70 | 2023-06-21 | ||
eNovation Chemicals LLC | D955727-5g |
3-ACETAMIDOBENZYLAMINE |
96783-68-5 | 95% | 5g |
$485 | 2024-06-07 | |
ChemScence | CS-B1322-1g |
N-[3-(Aminomethyl)phenyl]acetamide |
96783-68-5 | ≥98.0% | 1g |
$125.0 | 2022-04-26 | |
eNovation Chemicals LLC | D955727-10g |
3-ACETAMIDOBENZYLAMINE |
96783-68-5 | 95% | 10g |
$935 | 2024-06-07 | |
Alichem | A019140513-1g |
3-Acetamidobenzylamine |
96783-68-5 | 95% | 1g |
$191.76 | 2023-08-31 | |
abcr | AB334050-1 g |
N-(3-Aminomethylphenyl)acetamide; . |
96783-68-5 | 1g |
€274.00 | 2023-06-21 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1091302-100mg |
N-[3-(Aminomethyl)phenyl]acetamide |
96783-68-5 | 98% | 100mg |
¥270.00 | 2024-04-23 | |
Chemenu | CM314141-10g |
N-(3-(aminomethyl)phenyl)acetamide |
96783-68-5 | 95% | 10g |
$799 | 2021-06-16 |
N-[3-(Aminomethyl)phenyl]acetamide Production Method
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; overnight, rt
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane
Reference
- Isophthalamide compounds which inhibit beta-secretase activity and their preparation, pharmaceutical compositions and use in the treatment of Alzheimer's disease, World Intellectual Property Organization, , ,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
Reference
- Preparation of (3-hydroxy-4-amino-butan-2-yl)-3-[2-(thiazol-2-yl)pyrrolidine-1-carbonyl]benzamide derivatives and related compounds as selective beta-secretase inhibitors, World Intellectual Property Organization, , ,
Synthetic Circuit 4
Reaction Conditions
Reference
- Metabolic effects of ring-substituted arylalkylguanidines on insulin-sensitive systems. I. Amino-substituted benzylguanidinesBiological Chemistry Hoppe-Seyler, 1983, 366(3), 311-16,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Potassium carbonate , 1,3-Bis(1,1-dimethylethyl) imidodicarbonate Solvents: Dimethylformamide ; overnight, rt
1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; overnight, rt
1.3 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate , Water ; 4 h, 45 psi, rt
1.4 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; overnight, rt
1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; overnight, rt
1.3 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate , Water ; 4 h, 45 psi, rt
1.4 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; overnight, rt
Reference
- Preparation of amino acid amides as HIV protease inhibitors, United States, , ,
N-[3-(Aminomethyl)phenyl]acetamide Raw materials
N-[3-(Aminomethyl)phenyl]acetamide Preparation Products
N-[3-(Aminomethyl)phenyl]acetamide Related Literature
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1. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
-
Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:96783-68-5)N-[3-(Aminomethyl)phenyl]acetamide

Purity:99%
Quantity:1g
Price ($):161.0